6-methyl-N-[2-methyl-4-(4-methylpiperazin-1-yl)butan-2-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
6-methyl-N-[2-methyl-4-(4-methylpiperazin-1-yl)butan-2-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[2-methyl-4-(4-methylpiperazin-1-yl)butan-2-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide typically involves multiple steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step often involves the use of carboxylation reagents under controlled conditions.
Attachment of the piperazine moiety: This is usually done through nucleophilic substitution reactions, where the piperazine ring is introduced to the core structure.
Final modifications: These may include methylation and other functional group modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-[2-methyl-4-(4-methylpiperazin-1-yl)butan-2-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or introduce hydrogen atoms.
Substitution: Both nucleophilic and electrophilic substitution reactions can modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-methyl-N-[2-methyl-4-(4-methylpiperazin-1-yl)butan-2-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methyl-N-[2-methyl-4-(4-methylpiperazin-1-yl)butan-2-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine
Uniqueness
6-methyl-N-[2-methyl-4-(4-methylpiperazin-1-yl)butan-2-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide is unique due to its specific structural features, such as the combination of a pyrazolo[3,4-b]pyridine core with a piperazine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
6-methyl-N-[2-methyl-4-(4-methylpiperazin-1-yl)butan-2-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N6O/c1-15(2)27-19-17(14-22-27)13-18(16(3)23-19)20(28)24-21(4,5)7-8-26-11-9-25(6)10-12-26/h13-15H,7-12H2,1-6H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGRIQZCNFSGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=NN(C2=N1)C(C)C)C(=O)NC(C)(C)CCN3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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